3,5-Dichlorobenzhydrol
Description
3,5-Dichlorobenzhydrol (chemical structure: C₁₃H₁₀Cl₂O) is a chlorinated benzhydrol derivative characterized by two chlorine atoms substituted at the 3- and 5-positions of one benzene ring and a hydroxyl group attached to the central carbon. It is structurally related to diphenylmethanol derivatives but distinguished by its specific substitution pattern.
Benzhydrols, including dichlorinated variants, are intermediates in the degradation of pesticides like dicofol. For example, dichlorobenzhydrol (DCBH) is a known degradate of dicofol, alongside dichlorobenzophenone (DCBP) and hydroxylated derivatives . The environmental persistence and toxicity of such compounds are influenced by their substitution patterns and functional groups.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALIUWPLHDFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289710 | |
| Record name | 3,5-Dichloro-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-70-5 | |
| Record name | 3,5-Dichloro-α-phenylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorobenzhydrol typically involves the reduction of 3,5-dichlorobenzophenone. One common method is the reduction using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol or methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation is also a potential method, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce 3,5-dichlorobenzophenone to this compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to 3,5-dichlorobenzophenone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, it can be synthesized by the reduction of 3,5-dichlorobenzophenone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 3,5-dichlorobenzophenone
Reduction: this compound
Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichlorobenzhydrol is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: While not used directly as a therapeutic agent, it is a precursor in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dichlorobenzhydrol is primarily related to its chemical reactivity. In biochemical research, it interacts with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions that can alter biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs and Isomers
The provided evidence highlights several dichlorinated benzhydrol derivatives and related compounds. Below is a detailed comparison based on substitution patterns, synthesis routes, and physicochemical properties.
Positional Isomers of Dichlorobenzhydrol
(a) 4,4’-Dichlorobenzhydrol (CAS 43171-49-9)
- Structure : Chlorine atoms at the para positions of both benzene rings.
- Synthesis: Not explicitly detailed in the evidence, but similar to other benzhydrols, it may form via reductive pathways or as a degradation product of chlorinated pesticides.
- Environmental Relevance : As a dicofol degradate, it is likely persistent and bioaccumulative, similar to DCBH .
(b) 2,4’-Dichlorobenzhydrol (CAS 88-42-6)
- Structure : Chlorine atoms at the ortho position of one ring and para position of the other.
- Applications : Listed as a reference standard in environmental and analytical chemistry .
(c) 3,3’-Dichlorobenzhydrol
- Structure : Chlorines at meta positions on both rings.
Functional Group Analogs
(a) 3,5-Dichlorobenzoic Acid (CAS 51-36-5)
- Structure : Carboxylic acid group replaces the benzhydrol hydroxyl.
- Properties : Higher water solubility due to the acidic group, contrasting with the hydrophobic nature of benzhydrols.
- Applications : Used as a reference standard in chromatography .
(b) Dichlorobenzophenone (DCBP)
Physicochemical and Spectral Data Comparison
Environmental and Analytical Relevance
- Degradation Pathways : DCBH derivatives are formed during the breakdown of dicofol, with further oxidation yielding chlorobenzoic acids (e.g., 3,5-DCBA) .
- Detection Methods : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for analyzing chlorinated benzhydrols, as evidenced by spectral data in for related thiazolo-pyrimidine derivatives .
Biological Activity
3,5-Dichlorobenzhydrol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and biological processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Its structure allows it to interact with microbial cell membranes, potentially disrupting their integrity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem reported that it showed effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antimicrobial agents, indicating its potential as a therapeutic agent in treating infections.
Anticancer Properties
In terms of anticancer activity, this compound has been investigated for its ability to inhibit cancer cell growth. In vitro assays demonstrated that the compound could significantly reduce the viability of several cancer cell lines. The specific mechanisms involved include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
- Modulation of signaling pathways related to tumor growth.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound had an MIC value of 32 µg/mL against both strains, demonstrating its potential as an alternative antimicrobial agent .
- Anticancer Activity : Another study focused on the effects of this compound on breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through caspase activation and downregulation of Bcl-2 expression. This highlights its potential for development into a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Bromo-3',5'-dichlorobenzhydrol | Contains bromine; moderate antimicrobial activity | Effective against Gram-negative bacteria |
| 3',5'-Dichlorobenzophenone | Lacks hydroxyl group; higher toxicity | Notable for carcinogenic potential |
| 3-Chloro-4-methylphenol | Similar ring structure; lower efficacy | Primarily used as a disinfectant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
